Optimized Drug-Likeness Profile Compared to Trifluoromethoxy Analog
The target compound displays a superior balance of lipophilicity and polarity compared to its 4-(trifluoromethoxy)phenyl analog (CAS 2034613-44-8). Its computed XLogP3 of 2.9 versus ~3.6 for the analog places it more squarely within the optimal range for oral absorption (XLogP ≤ 3), while maintaining a higher topological polar surface area (TPSA) of 74.6 Ų versus ~61 Ų for the analog, potentially enhancing aqueous solubility [1][2]. Both compounds have the same hydrogen bond donor (2) and acceptor (5) counts.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: XLogP3 = ~3.6 |
| Quantified Difference | Δ XLogP3 ≈ -0.7 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
A lower XLogP3 value suggests better aqueous solubility and a reduced risk of metabolic instability, a critical factor for selecting lead compounds in early drug discovery.
- [1] PubChem. (2026). Compound Summary for CID 119106087. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 119106088 (trifluoromethoxy analog). National Center for Biotechnology Information. View Source
